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Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-2-amine

Cat. No.: B196108 Get Quote

An In-depth Technical Guide to 4'-Chloro-[1,1'-
biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and spectral characterization of 4'-Chloro-[1,1'-biphenyl]-2-amine. This

biphenylamine derivative is a key intermediate in the synthesis of the widely used fungicide

Boscalid and holds potential for further investigation in medicinal chemistry and materials

science. This document consolidates key data, outlines detailed experimental protocols for its

synthesis, and provides an analysis of its spectral data. While information on the specific

biological activity of this compound is limited, this guide discusses the known activities of

structurally related compounds to provide a context for future research and development.

Chemical Structure and Properties
4'-Chloro-[1,1'-biphenyl]-2-amine, with the CAS number 1204-44-0, is an organic compound

featuring a biphenyl backbone. This structure consists of two phenyl rings linked by a single

bond, with an amine group at the 2-position and a chlorine atom at the 4'-position.[1][2] The

presence of both the amino and chloro groups influences its chemical reactivity, making it a

valuable intermediate in organic synthesis.[2]
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Chemical Structure:

Image Source: PubChem CID 262261

Table 1: Chemical and Physical Properties of 4'-Chloro-[1,1'-biphenyl]-2-amine
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Property Value Reference

Molecular Formula C₁₂H₁₀ClN [3]

Molecular Weight 203.67 g/mol [3]

Appearance Off-white to pale beige solid [4]

Melting Point 45.0 to 49.0 °C [3]

Boiling Point 334.6 ± 17.0 °C (Predicted) [3]

Density 1.205 ± 0.06 g/cm³ (Predicted) [3]

Solubility
Slightly soluble in chloroform

and methanol
[3]

pKa 3.26 ± 0.10 (Predicted) [3]

LogP 3.5 [5]

InChI

InChI=1S/C12H10ClN/c13-10-

7-5-9(6-8-10)11-3-1-2-4-

12(11)14/h1-8H,14H2

[5]

SMILES
C1=CC=C(C(=C1)C2=CC=C(

C=C2)Cl)N
[5]

Experimental Protocols: Synthesis
Two primary synthetic routes for 4'-Chloro-[1,1'-biphenyl]-2-amine are the Gomberg-

Bachmann reaction and Suzuki-Miyaura cross-coupling.

Gomberg-Bachmann Reaction
This method involves the diazotization of p-chloroaniline followed by an aryl-aryl coupling

reaction with aniline.[6][7]

Experimental Protocol:

Diazotization:
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In a suitable reaction vessel, add p-chloroaniline (1 molar equivalent), water, and

hydrochloric acid (2.5-3.5 molar equivalents).

Heat the mixture to 50-70 °C with stirring until a solution is formed, then cool to 0-5 °C.

Slowly add an aqueous solution of sodium nitrite (1.05-1.1 molar equivalents) while

maintaining the temperature between 0-5 °C.

Stir the reaction mixture for approximately 2 hours to ensure complete formation of the

diazonium salt. The yield is typically greater than 97%.[6]

Gomberg-Bachmann Coupling:

In a separate vessel, heat aniline (8-10 molar equivalents) and a small amount of water to

70 °C.

Prepare an alkaline solution of the diazonium salt by cooling the previously prepared

diazonium salt solution to -15 °C to -18 °C and adding a solution of a strong base such as

sodium hydroxide (5-8 molar equivalents).[6]

Add the cold alkaline diazonium salt solution dropwise to the hot aniline solution over 2

hours.

After the addition is complete, continue to stir and monitor the reaction for the

disappearance of the diazonium salt.

Work-up and Purification:

Remove excess aniline and water under reduced pressure.

Dissolve the residue in a suitable organic solvent such as toluene.

Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt of

4'-Chloro-[1,1'-biphenyl]-2-amine.

Cool the mixture to -5 to 0 °C to promote crystallization.
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Filter the solid, wash with a cold solvent, and dry to obtain 4'-Chloro-[1,1'-biphenyl]-2-
amine hydrochloride.

The free amine can be obtained by neutralization with a base followed by extraction and

purification. Recrystallization from a suitable solvent system can be performed for further

purification.[6]

Suzuki-Miyaura Cross-Coupling
This modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with

an arylboronic acid.[8][9]

Experimental Protocol:

Preparation of 4'-chloro-2-nitrobiphenyl:

To a reaction flask, add o-chloronitrobenzene (1 molar equivalent), p-chlorophenylboronic

acid (1.2-1.8 molar equivalents), a weak base such as potassium phosphate (2-4 molar

equivalents), and a palladium catalyst on carbon (0.015-0.05 molar equivalents).

Add a suitable solvent such as tetrahydrofuran (THF), toluene, or a mixture of

dimethylacetamide (DMAC) and water.

Heat the reaction mixture to 50-150 °C and stir for 8-16 hours.

Monitor the reaction for the consumption of the starting materials.

Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst

can often be recovered and reused.

Extract the product with an organic solvent and purify by standard methods to obtain 4'-

chloro-2-nitrobiphenyl.[8]

Reduction of the Nitro Group:

Dissolve the 4'-chloro-2-nitrobiphenyl (1 molar equivalent) in a polar solvent such as

ethanol.
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Add a reducing agent, such as iron powder (2.7-4.7 molar equivalents) and hydrochloric

acid (0.9-1.64 molar equivalents), or zinc powder.

Heat the mixture to reflux and stir for several hours until the reduction is complete.

Filter the hot reaction mixture to remove the excess reducing agent and its salts.

Concentrate the filtrate under reduced pressure.

Induce crystallization by cooling to obtain the solid product.

Wash the product with a non-polar solvent like petroleum ether and dry to yield 4'-Chloro-
[1,1'-biphenyl]-2-amine.[8]

Mandatory Visualizations

Step 1: Diazotization

Step 2: Gomberg-Bachmann Coupling
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Caption: Workflow for the Gomberg-Bachmann synthesis of 4'-Chloro-[1,1'-biphenyl]-2-
amine.

Step 1: Suzuki-Miyaura Coupling

Step 2: Nitro Group Reduction

o-Chloronitrobenzene

4'-Chloro-2-nitrobiphenyl
Heat
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Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine.

Spectral Data
The structural characterization of 4'-Chloro-[1,1'-biphenyl]-2-amine is supported by various

spectroscopic techniques.

Table 2: Summary of Spectral Data
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Technique Key Features and Observations

¹H NMR

The spectrum is expected to show complex

multiplets in the aromatic region (approx. 6.7-7.5

ppm) corresponding to the eight protons on the

two phenyl rings. The protons on the amine-

bearing ring will be shifted upfield compared to

those on the chloro-substituted ring. The amine

protons will appear as a broad singlet.

¹³C NMR

The spectrum will display 12 distinct signals for

the 12 carbon atoms of the biphenyl system,

confirming the asymmetry of the molecule. The

carbon attached to the amine group will be

shifted significantly upfield, while the carbon

attached to the chlorine atom will also show a

characteristic chemical shift.

Infrared (IR)

The IR spectrum will show characteristic

absorption bands for the N-H stretching of the

primary amine (typically two bands in the range

of 3300-3500 cm⁻¹). Aromatic C-H stretching

will be observed around 3000-3100 cm⁻¹. C=C

stretching vibrations of the aromatic rings will

appear in the 1450-1600 cm⁻¹ region. A C-Cl

stretching band is expected in the fingerprint

region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum will

show a molecular ion peak (M⁺) at m/z 203 and

an M+2 peak at m/z 205 with an intensity of

approximately one-third of the M⁺ peak, which is

characteristic of a monochlorinated compound.

Mass Spectral Fragmentation:

The fragmentation of 4'-Chloro-[1,1'-biphenyl]-2-amine under electron ionization is expected

to proceed through several key pathways:
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Loss of a Chlorine atom: A significant fragment at m/z 168 [M-Cl]⁺ can be expected.

Loss of HCN: A common fragmentation pathway for anilines, leading to a fragment at m/z

176 [M-HCN]⁺.

Formation of a biphenyl cation: Cleavage of the C-N bond can result in a fragment at m/z

152.

Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual

substituted phenyl rings.

Biological Activity and Toxicological Profile
The primary documented application of 4'-Chloro-[1,1'-biphenyl]-2-amine is as a key

intermediate in the synthesis of the fungicide Boscalid.[4] Boscalid functions by inhibiting

succinate dehydrogenase in the mitochondrial respiratory chain of fungi.

Direct studies on the biological activity or toxicological profile of 4'-Chloro-[1,1'-biphenyl]-2-
amine are not widely available in the public domain. However, based on its chemical structure,

certain considerations are warranted for researchers.

Structurally Related Compounds:

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A study on the discovery of novel

TAAR1 agonists identified a complex molecule, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-

triazol-3-yl)ethan-1-amine, which contains the 4'-chloro-[1,1'-biphenyl] moiety.[10] This

compound was found to be a potent TAAR1 agonist with potential applications in the

treatment of psychotic disorders.[10] This suggests that the 4'-chloro-[1,1'-biphenyl] scaffold

may be a useful pharmacophore for interacting with aminergic G protein-coupled receptors.

Further investigation into the direct activity of 4'-Chloro-[1,1'-biphenyl]-2-amine at TAAR1

and other related receptors could be a valuable area of research.

General Toxicity of Chlorinated Biphenyls: While 4'-Chloro-[1,1'-biphenyl]-2-amine is a

monochlorinated biphenyl, the broader class of polychlorinated biphenyls (PCBs) is known

for its persistence in the environment and potential for adverse health effects. Some aromatic

amines are also known to be carcinogenic.[2] Therefore, appropriate safety precautions,

including the use of personal protective equipment and handling in a well-ventilated area, are
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essential when working with this compound.[2] Studies on the metabolism of 4-

chlorobiphenyl (PCB3) have shown that it can be metabolized in HepG2 cells to various

hydroxylated and dihydroxylated species, which can be further conjugated. The formation of

reactive quinone metabolites from dihydroxy-PCBs has been implicated in their toxicity.

Conclusion
4'-Chloro-[1,1'-biphenyl]-2-amine is a well-characterized compound with established

synthetic routes and a clear application as a key building block in the agrochemical industry. Its

chemical properties and spectral data are well-documented. While direct biological activity data

for this specific molecule is scarce, its structural similarity to components of pharmacologically

active compounds suggests that it may serve as a valuable scaffold for the development of new

therapeutic agents, particularly in the area of neuroscience. Further research into its potential

biological activities and a more detailed toxicological evaluation are warranted to fully

understand its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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